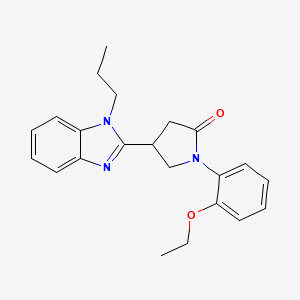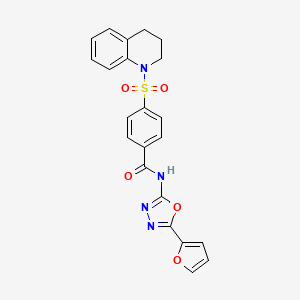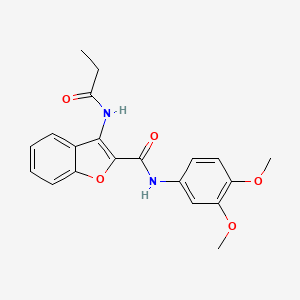
2-methoxy-N-(2-methylpropyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-methylpropyl)pyridin-4-amine is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular formula of this compound is C10H16N2O . It’s a compound with a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.25 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Palladium Complexes for Ethylene Dimerization
2-methoxy-N-(2-methylpropyl)pyridin-4-amine derivatives have been explored for their role in the synthesis of palladium complexes, which exhibit high catalytic activities in ethylene dimerization processes. These complexes, by virtue of their ligand structure, provide a new approach to selective ethylene dimerization, offering potential advancements in polymer production technologies (Nyamato, Ojwach, & Akerman, 2015).
Manganese Complexes with Magnetic Properties
Research on this compound and its derivatives has led to the development of manganese(II) complexes. These complexes have been synthesized and characterized, revealing unique structural and magnetic properties that could be of interest in the field of material science, specifically in the development of new magnetic materials (Wu et al., 2004).
Methoxycarbonylation of Olefins
Derivatives of this compound have been applied in the development of palladium(II) complexes that act as catalysts for the methoxycarbonylation of olefins. This research presents a method for converting olefins into esters, a reaction of significant industrial relevance for the production of various chemical products (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Nickel Complexes for Ethylene Oligomerization
The use of this compound derivatives in synthesizing nickel(II) complexes has been explored for ethylene oligomerization. These complexes have shown promising activity, producing ethylene dimers, trimers, and tetramers, which are valuable as feedstock in the chemical industry (Nyamato, Ojwach, & Akerman, 2016).
Corrosion Inhibition
Studies have also highlighted the potential of pyridine derivatives, including this compound, as corrosion inhibitors for metals. This application is particularly important in protecting industrial equipment and infrastructure from corrosive environments, thereby extending their service life and reducing maintenance costs (Ansari, Quraishi, & Singh, 2015).
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methylpropyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(2)7-12-9-4-5-11-10(6-9)13-3/h4-6,8H,7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNPRRURFJVMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=NC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)



![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)
![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![2-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2675461.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)




![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)
